2-Ethyl-3-hydroxybenzoic acid

Overview

Description

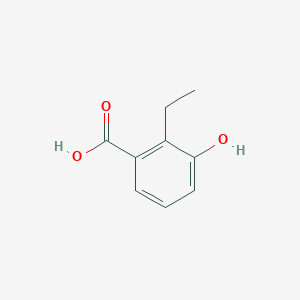

2-Ethyl-3-hydroxybenzoic acid is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17400 . It is a derivative of hydroxybenzoic acid, which is a type of phenolic acid . Phenolic acids are major aromatic secondary metabolites that are found in a variety of plants and are linked to many health benefits .

Synthesis Analysis

The synthesis of 2-Ethyl-3-hydroxybenzoic acid involves a precursor, 2-Ethyl-3-methoxybenzoic acid . The literature suggests that the synthesis process was patented by the ROHM AND HAAS COMPANY in 2000 . More detailed information about the synthesis process would require access to the specific literature or patent documents.Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-hydroxybenzoic acid consists of nine carbon atoms, ten hydrogen atoms, and three oxygen atoms . The exact mass is 166.06300 . Further analysis of the molecular structure would require more specific data or computational modeling.Scientific Research Applications

Pharmacology

Field

Pharmacology

Methods

The compound is utilized in cocrystallization processes, where it’s combined with APIs to form cocrystals. This is achieved through solvent-free synthesis methods, which are environmentally friendly and avoid the use of toxic solvents.

Results

The formation of cocrystals with 2-Ethyl-3-hydroxybenzoic acid has shown to significantly improve the solubility and permeability of APIs, leading to enhanced bioavailability and therapeutic efficacy .

Biochemistry

Field

Biochemistry

Methods

The compound is analyzed through metabolic pathway studies to understand its synthesis and role in producing essential amino acids like phenylalanine, tyrosine, and tryptophan.

Results

Research indicates that 2-Ethyl-3-hydroxybenzoic acid may play a part in the metabolic pathways leading to the synthesis of these amino acids, contributing to its high commercial value in the food, pharmaceutical, and health industries .

Organic Chemistry

Field

Organic Chemistry

Methods

Techniques such as acid-base reactions and esterification processes are employed, where 2-Ethyl-3-hydroxybenzoic acid reacts with alcohols in the presence of catalysts to form esters.

Results

The reactions often yield products that have potential antibacterial properties and can be used as preservatives or antimicrobial agents in various industries .

Analytical Chemistry

Field

Analytical Chemistry

Methods

It is used in assays and analytical procedures to identify and quantify the presence of specific ions in samples.

Results

The compound’s effectiveness as a reagent provides accurate detection and measurement of ions, which is crucial for various analytical applications .

Environmental Science

Field

Environmental Science

Methods

Environmental monitoring and toxicological studies are conducted to evaluate the presence and effects of these compounds in water sources and ecosystems.

Results

Studies suggest that while some hydroxybenzoic acid derivatives can be removed satisfactorily in wastewater treatments, their presence in the environment can still act as endocrine disruptors, raising concerns about their long-term ecological impact .

Materials Science

Field

Materials Science

Methods

The compound is incorporated into metal complexes through solid-state synthesis to create materials with enhanced antibacterial capabilities.

Results

The synthesized materials show promising antibacterial activities, suggesting potential applications in medical and environmental materials that require antimicrobial properties .

This analysis provides a detailed overview of the diverse applications of 2-Ethyl-3-hydroxybenzoic acid across various scientific fields, highlighting its significance and potential in research and industry.

Cosmetic Industry

Field

Cosmetic Industry

Methods

It is incorporated into formulations as a stabilizing agent to prevent oxidation of sensitive ingredients, often in combination with other antioxidants.

Results

The use of 2-Ethyl-3-hydroxybenzoic acid in cosmetics has shown to improve product stability and efficacy, contributing to the development of high-quality cosmetic products .

Food Technology

Field

Food Technology

Methods

It is added to food items as a part of the preservative blend to inhibit microbial growth and extend the shelf life of perishable goods.

Results

Foods treated with this compound have demonstrated a longer shelf life and reduced rates of spoilage, making it a valuable additive in the food preservation process .

Health Industry

Field

Health Industry

Methods

It is formulated into capsules or tablets as a dietary supplement to support overall health and well-being.

Results

Consumers have reported improved health outcomes, including reduced inflammation and enhanced immune function, after incorporating this compound into their diet .

Agriculture

Field

Agriculture

Methods

The compound is applied to crops in controlled doses to study its effectiveness in repelling pests and promoting plant growth.

Results

Preliminary findings suggest that it can serve as an eco-friendly pesticide alternative, with potential benefits for crop yield and sustainability .

Veterinary Medicine

Field

Veterinary Medicine

Methods

It is included in veterinary formulations to treat and prevent infections in livestock and companion animals.

Results

Studies have shown that it can effectively combat a range of bacterial infections in animals, leading to better health and reduced disease transmission .

Nanotechnology

Field

Nanotechnology

Methods

The compound is used as a precursor in the synthesis of metal nanoparticles, which are then tested for their therapeutic properties.

Results

The resulting nanoparticles exhibit promising characteristics, such as targeted drug delivery and improved treatment efficacy, opening new avenues in medical research .

properties

IUPAC Name |

2-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGJBBOBRZDMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578992 | |

| Record name | 2-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-hydroxybenzoic acid | |

CAS RN |

168899-32-9 | |

| Record name | 2-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)